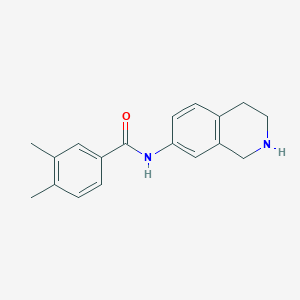
3-hydroxy-N-(1,2,3,4-tetrahydroisoquinolin-7-yl)pyridine-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-hydroxy-N-(1,2,3,4-tetrahydroisoquinolin-7-yl)pyridine-2-carboxamide, also known as THIQ, is a synthetic compound that has been extensively studied for its potential use in scientific research. THIQ is a member of the tetrahydroisoquinoline family of compounds, which have been shown to have a range of biological activities including anti-inflammatory, neuroprotective, and anticancer properties.
作用機序
The exact mechanism of action of 3-hydroxy-N-(1,2,3,4-tetrahydroisoquinolin-7-yl)pyridine-2-carboxamide is not fully understood, but it is believed to act by binding to specific receptors in the brain and modulating their activity. This compound has been shown to have a high affinity for dopamine receptors, which are involved in the regulation of a number of important physiological processes including movement, motivation, and reward.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to increase the release of dopamine in the brain, which can lead to increased locomotor activity and enhanced reward-seeking behavior. This compound has also been shown to have neuroprotective effects, and has been shown to protect against the toxic effects of a number of neurotoxins.
実験室実験の利点と制限
3-hydroxy-N-(1,2,3,4-tetrahydroisoquinolin-7-yl)pyridine-2-carboxamide has a number of advantages as a research tool. It is a highly specific compound that can be used to selectively modulate the activity of specific neurotransmitter receptors. It is also relatively easy to synthesize, making it readily available for use in laboratory experiments.
However, there are also some limitations to the use of this compound in laboratory experiments. It has been shown to have a relatively short half-life in the body, which can make it difficult to maintain consistent levels of the compound over extended periods of time. Additionally, this compound has been shown to have some potential toxic effects, particularly at higher doses.
将来の方向性
There are a number of potential future directions for research involving 3-hydroxy-N-(1,2,3,4-tetrahydroisoquinolin-7-yl)pyridine-2-carboxamide. One area of interest is the development of new compounds that are based on the structure of this compound, but which have improved pharmacological properties. Another area of interest is the use of this compound as a research tool to study the role of specific neurotransmitter receptors in a range of physiological processes. Additionally, this compound may have potential therapeutic applications in the treatment of a range of neurological and psychiatric disorders, including Parkinson's disease and addiction.
合成法
The synthesis of 3-hydroxy-N-(1,2,3,4-tetrahydroisoquinolin-7-yl)pyridine-2-carboxamide involves the reaction of 2-pyridinecarboxylic acid with 1,2,3,4-tetrahydroisoquinoline in the presence of a reducing agent such as sodium borohydride. The resulting compound is then hydroxylated using a palladium-catalyzed reaction to produce the final product.
科学的研究の応用
3-hydroxy-N-(1,2,3,4-tetrahydroisoquinolin-7-yl)pyridine-2-carboxamide has been extensively studied for its potential use in scientific research. It has been shown to have a range of biological activities including the ability to modulate the activity of a number of neurotransmitter receptors, including dopamine, serotonin, and norepinephrine receptors.
特性
IUPAC Name |
3-hydroxy-N-(1,2,3,4-tetrahydroisoquinolin-7-yl)pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2/c19-13-2-1-6-17-14(13)15(20)18-12-4-3-10-5-7-16-9-11(10)8-12/h1-4,6,8,16,19H,5,7,9H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNYUWMQYZJYFQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1C=CC(=C2)NC(=O)C3=C(C=CC=N3)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(1,4-dimethylpiperazin-2-yl)methyl]-2-hydroxy-5-methoxybenzamide](/img/structure/B7577502.png)



![3-[(5-bromopyrimidin-2-yl)amino]-N-propylpropanamide](/img/structure/B7577531.png)





![2-piperidin-4-yloxy-N-(8-tricyclo[5.2.1.02,6]decanyl)acetamide](/img/structure/B7577599.png)

